Methyl 2-(tetrahydrofuran-3-yl)acetate
Overview
Description
“Methyl 2-(tetrahydrofuran-3-yl)acetate” is a chemical compound with the molecular formula C7H12O3 . It is a clear yellow liquid .
Molecular Structure Analysis
The molecular weight of “this compound” is 144.17 . The molecular structure can be represented by the formula C7H12O3 .Physical and Chemical Properties Analysis
“this compound” is a clear yellow liquid . It is practically insoluble to insoluble in water but soluble in ethanol . The boiling point is not specified .Scientific Research Applications
Chemical Structure and Properties : The compound rac-(Z)-Ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate, related to Methyl 2-(tetrahydrofuran-3-yl)acetate, showcases how the double bond in (tetrahydrofuran-2-ylidene)acetate assumes the Z form. This compound illustrates the structural characteristics relevant to tetrahydrofuran derivatives (Loiseau, Neier, Labat, & Stoeckli-Evans, 2006).
Enantioselective Synthesis : The synthesis of various stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate, closely related to this compound, highlights the significance of stereochemistry in organic synthesis. The study achieved enantioselective synthesis and examined the odor properties of these stereoisomers (Dai, Shao, Yang, Sun, Liu, Ning, & Tian, 2015).
Oligomerization and Chemical Interactions : The study on the treatment of 2-methylfuran with phosphoric acid to yield tetrameric products and their subsequent reactions provides insights into the chemical interactions and potential applications of similar compounds (Ishigaki & Shono, 1974).
Cyclization Reactions : The research on cyclisation of 6-hydroxy-2-ynals and ynoates to substituted 2-methylene-tetrahydrofurans demonstrates the potential of cyclization reactions in creating novel compounds with specific properties (Pflieger & Muckensturn, 1989).
Synthesis Strategies : The synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy indicates the potential for creating complex molecules through multi-step processes. This research is relevant to the synthesis of compounds like this compound (Bellur, Freifeld, Böttcher, Bornscheuer, & Langer, 2006).
Application in Organic Chemistry : The compound 2-Methyltetrahydrofuran (2-MeTHF) derived from renewable resources, highlights the importance of tetrahydrofuran derivatives in environmentally benign synthesis strategies in organic chemistry. This is indicative of the broad applications of similar compounds in various synthesis processes (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).
Safety and Hazards
Future Directions
The use of 2-methyltetrahydrofuran in organometallic chemistry has been a topic of interest in recent years . It has been used as an alternative to the classical tetrahydrofuran due to its higher stability with basic organometallic reagents . This makes it suitable for processes involving such sensitive species including asymmetric transformations . The easy formation of an azeotropic mixture with water, the substantial immiscibility with water, and the fact it derives from natural sources (corncobs or bagasse), allow to consider it in agreement with the Anastas’ Green Chemistry principles .
Mechanism of Action
Mode of Action
It is suggested that the compound might interact with its targets through a series of biochemical reactions, leading to changes in cellular processes . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
It is known that the compound is involved in the synthesis of various stereoisomers . The compound undergoes mesylation and nucleophilic substitution to afford the corresponding product with specific configuration
Result of Action
It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties
Action Environment
It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties These properties could potentially be influenced by environmental factors
Properties
IUPAC Name |
methyl 2-(oxolan-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)4-6-2-3-10-5-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBZCCIRKXELS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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